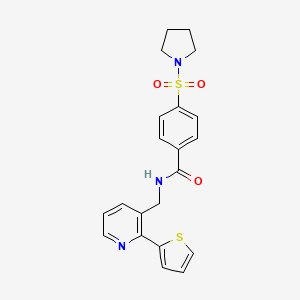
4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide , identified by its CAS number 1421467-24-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O3S, with a molecular weight of 447.6 g/mol. The structure consists of a pyrrolidine ring connected to a sulfonyl group and a benzamide moiety, which is further substituted with a thiophene-pyridine unit.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antitumor Activity : Many sulfonamide derivatives have demonstrated significant antitumor effects by inhibiting specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Compounds in this class often show the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : The presence of thiophene and pyridine rings suggests potential antimicrobial activity against various pathogens.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several studies suggest the following potential mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases such as BRAF and EGFR, which are critical in cancer cell proliferation and survival.
- Modulation of Inflammatory Mediators : The compound may interfere with signaling pathways involved in inflammation, particularly through the inhibition of cytokine production.
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Experimental Data
-
Antitumor Activity :
- A study evaluated the effect of sulfonamide derivatives on BRAF(V600E) inhibition, showing that certain derivatives significantly reduce tumor cell viability in vitro .
- Another research highlighted the inhibition of STAT3 signaling pathways by related compounds, suggesting potential use in treating cancers associated with aberrant STAT3 activation .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- In vitro studies have demonstrated that related compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
- These findings support further exploration into this compound's potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(23-15-17-5-3-11-22-20(17)19-6-4-14-28-19)16-7-9-18(10-8-16)29(26,27)24-12-1-2-13-24/h3-11,14H,1-2,12-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPYIUDHUMIFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














